molecular formula C21H17ClO3S B2999093 1-[1,1'-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone CAS No. 868256-24-0

1-[1,1'-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone

Cat. No.: B2999093
CAS No.: 868256-24-0
M. Wt: 384.87
InChI Key: VVDCBBPQSGZNFR-UHFFFAOYSA-N
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Description

1-[1,1'-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone is a useful research compound. Its molecular formula is C21H17ClO3S and its molecular weight is 384.87. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO3S/c22-19-10-12-20(13-11-19)26(24,25)15-14-21(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDCBBPQSGZNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1,1'-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone (CAS Number: 868256-24-0) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the latest findings on its biological activity, including antitumor properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C21H17ClO3S
  • Molecular Weight : 388.87 g/mol
  • Density : 1.412 g/cm³
  • Melting Point : 109°C
  • Boiling Point : 400.8°C at 760 mmHg

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, particularly in the context of cancer treatment.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor effects. In vitro assays have shown varying degrees of cytotoxicity against different cancer cell lines:

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
EKVX (Lung Cancer)25.977.593.3
RPMI-8226 (Leukemia)21.5--
OVCAR-4 (Ovarian Cancer)28.7--
PC-3 (Prostate Cancer)15.9--

These results suggest that the compound has broad-spectrum antitumor activity with selective effects on certain cell lines, making it a candidate for further development in cancer therapeutics .

The mechanism by which this compound exerts its antitumor effects involves the inhibition of specific cellular pathways critical for cancer cell survival and proliferation. Studies have indicated that it may reduce glycogen synthase kinase 3 beta (GSK-3β) activity by more than 57% at a concentration of 1 μM, which is significant for therapeutic efficacy against various cancers .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds suggest that modifications to the biphenyl and sulfonyl groups can enhance biological activity. For instance, compounds with additional lipophilic substituents tend to exhibit increased potency against cancer cell lines . The presence of the chlorophenyl group has been associated with improved binding affinity to target proteins involved in tumor growth.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where this compound was tested in vivo and in vitro:

  • In Vivo Efficacy : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective treatment option.
  • Comparative Studies : When compared to standard chemotherapeutic agents, this compound demonstrated superior effectiveness in certain cancer types, particularly those resistant to conventional therapies.
  • Toxicity Profile : Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal side effects observed in animal models .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-[1,1'-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone?

The Claisen-Schmidt condensation is a foundational method for synthesizing propanone derivatives. For example, analogous compounds like 1-(4-chlorophenyl)-3-phenylpropan-1-one are synthesized using acetophenone derivatives and aldehydes (e.g., 4-chlorobenzaldehyde) under acidic or basic conditions, often with catalysts like thionyl chloride or ethanol as solvents . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is typically required to isolate the target compound.

Q. How can the purity and structural integrity of this compound be validated?

Combined spectroscopic techniques are essential:

  • NMR : Compare chemical shifts of aromatic protons (δ ~7.0–8.5 ppm for biphenyl and chlorophenyl groups) and sulfonyl protons (δ ~3.5–4.5 ppm) with literature data for analogous structures .
  • Mass Spectrometry : Exact mass analysis (e.g., ESI-MS or GC-MS) should confirm the molecular ion peak at m/z 382.06 (C21H17ClO3S<sup>+</sup>) with isotopic patterns matching chlorine and sulfur .
  • HPLC-UV : Use a C18 column with a methanol-buffer mobile phase (e.g., 65:35 methanol:sodium acetate/1-octanesulfonate, pH 4.6) to assess purity >95% .

Q. What crystallographic tools are suitable for resolving its 3D structure?

X-ray diffraction with SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is widely used. For example, analogous sulfonyl-containing compounds (e.g., 4-(4-chlorophenylsulfanyl)-pyrazole derivatives) were resolved using these programs, with attention to twinning and high-resolution data adjustments . Data collection at low temperature (100 K) minimizes thermal motion artifacts.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or XRD) be resolved for this compound?

Contradictions may arise from polymorphism or dynamic stereochemistry. Strategies include:

  • Variable-Temperature NMR : Detect conformational changes (e.g., restricted rotation of sulfonyl groups) by analyzing peak splitting/sharpening across temperatures (e.g., 25°C to −40°C) .
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphic phases .
  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to predict NMR shifts or vibrational spectra, cross-referencing discrepancies with experimental data .

Q. What strategies optimize the sulfonation step in synthesis to avoid over-substitution?

Controlled sulfonation requires:

  • Electrophilic Aromatic Substitution : Use chlorosulfonic acid in dichloromethane at 0°C to limit reaction kinetics.
  • Protecting Groups : Temporarily block reactive sites (e.g., biphenyl hydroxyls) with acetyl groups, later removed via hydrolysis .
  • Real-Time Monitoring : Track reaction progress via TLC or in-situ IR to halt at the mono-sulfonated stage.

Q. How can computational modeling predict biological interactions of this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) can simulate binding to targets like cyclooxygenase-2 (COX-2), leveraging the sulfonyl group’s affinity for hydrophobic pockets. Key steps:

  • Prepare the ligand (protonation states optimized at pH 7.4 using Open Babel).
  • Grid-box placement around the active site (PDB: 1PXX).
  • Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability .

Q. What chromatographic methods resolve co-eluting impurities in HPLC analysis?

  • Gradient Elution : Increase methanol from 65% to 85% over 20 minutes to separate sulfonated byproducts.
  • Tandem MS : Use MRM transitions to distinguish isomers (e.g., m/z 382 → 227 for the parent ion vs. m/z 382 → 214 for impurities) .
  • Chiral Columns : Employ amylose-based phases if stereoisomers are suspected .

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